N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-pyrazoles with suitable electrophiles like acid chlorides or esters under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via nucleophilic substitution reactions using 2,5-dimethoxyphenyl halides or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the carboxamide group, potentially yielding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the dimethoxyphenyl group enhances its bioavailability and metabolic stability, making it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Pyrazolo[1,5-a]pyrimidine-6-carboxamide, N-(2-amino-2-methylpropyl)-2-methyl-
Uniqueness
Compared to similar compounds, N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its interaction with certain biological targets, making it a more potent and selective compound for specific applications.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c1-21-10-4-5-13(22-2)11(8-10)17-15(20)12-9-14-16-6-3-7-19(14)18-12/h3-9H,1-2H3,(H,17,20) |
InChI Key |
DHQUESOQLPAIHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.